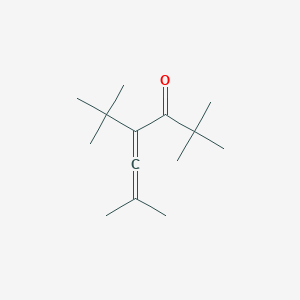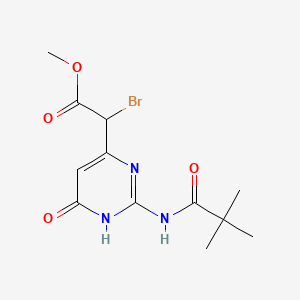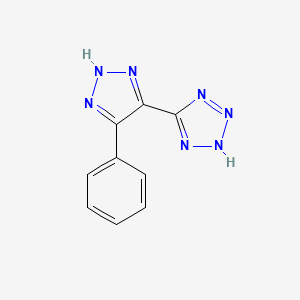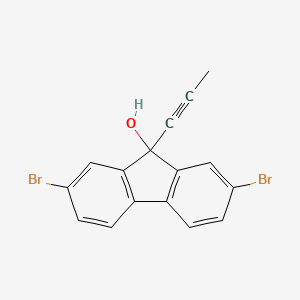
2,7-Dibromo-9-(prop-1-YN-1-YL)-9H-fluoren-9-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dibromo-9-(prop-1-YN-1-YL)-9H-fluoren-9-OL is an organic compound that belongs to the class of fluorenols
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9-(prop-1-YN-1-YL)-9H-fluoren-9-OL typically involves multi-step organic reactions. One common method includes:
Bromination: Starting with fluorene, bromination at the 2 and 7 positions using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Alkyne Addition: Introduction of the prop-1-YN-1-YL group through a Sonogashira coupling reaction, using palladium catalysts and copper co-catalysts.
Hydroxylation: Finally, hydroxylation at the 9 position can be achieved using various oxidizing agents.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group at the 9 position can undergo oxidation to form ketones or aldehydes.
Reduction: The bromine atoms can be reduced to form hydrogenated derivatives.
Substitution: The bromine atoms can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of hydrogenated fluorenol derivatives.
Substitution: Formation of various substituted fluorenol derivatives.
Aplicaciones Científicas De Investigación
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Photochemistry: Acts as a photosensitizer in photochemical reactions.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2,7-Dibromo-9-(prop-1-YN-1-YL)-9H-fluoren-9-OL depends on its application:
In Organic Electronics: It functions by facilitating charge transport and light emission.
In Photochemistry: It absorbs light and undergoes photochemical reactions to generate reactive intermediates.
In Medicinal Chemistry: It interacts with biological targets, potentially inhibiting or activating specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,7-Dibromo-9H-fluoren-9-OL: Lacks the prop-1-YN-1-YL group.
9-(prop-1-YN-1-YL)-9H-fluoren-9-OL: Lacks the bromine atoms.
2,7-Dibromo-9H-fluoren-9-one: Contains a ketone group instead of a hydroxyl group.
Propiedades
Número CAS |
88260-45-1 |
|---|---|
Fórmula molecular |
C16H10Br2O |
Peso molecular |
378.06 g/mol |
Nombre IUPAC |
2,7-dibromo-9-prop-1-ynylfluoren-9-ol |
InChI |
InChI=1S/C16H10Br2O/c1-2-7-16(19)14-8-10(17)3-5-12(14)13-6-4-11(18)9-15(13)16/h3-6,8-9,19H,1H3 |
Clave InChI |
PTNIMMJVCXLHHY-UHFFFAOYSA-N |
SMILES canónico |
CC#CC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


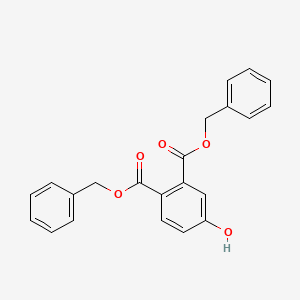
![4-[2-(Benzylamino)propyl]-2-methoxyphenol](/img/structure/B14398792.png)
![1,2,6-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14398815.png)
![5-[4-(4-Chlorophenoxy)butyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14398822.png)
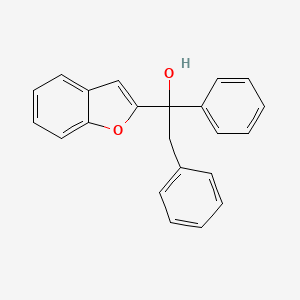

![3-[(2-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14398853.png)



![10-Chloro-7-methyl-7H-pyrimido[5,4-c]carbazole](/img/structure/B14398868.png)
